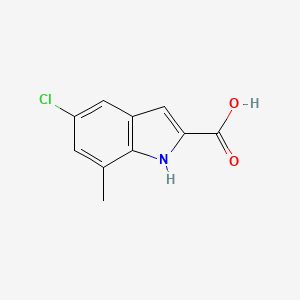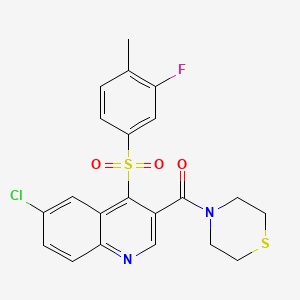
(6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H18ClFN2O3S2 and its molecular weight is 464.95. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Quinolone Derivatives : A study explores the reactions of chloro-fluoroquinoline with different mercapto compounds, leading to the synthesis of various quinolone derivatives. These derivatives have potential applications in the development of nucleoside analogs and other bioactive molecules (Al-Masoudi, 2003).
Fluorophore Development : Another research focuses on the synthesis of novel fluorophores, like 6-methoxy-4-quinolone, which exhibit strong fluorescence across a wide pH range. These compounds hold promise for applications in fluorescent labeling and biomedical analysis (Hirano et al., 2004).
Biological Applications
Antimicrobial and Antimalarial Agents : Quinoline-based triazoles have been synthesized and evaluated for their antimicrobial and antimalarial activities. Such compounds could lead to the development of new treatments for infectious diseases (Parthasaradhi et al., 2015).
Tubulin Polymerization Inhibitors : Research into 2-anilino-3-aroylquinolines has demonstrated potent cytotoxic activity against various cancer cell lines by inhibiting tubulin polymerization. This highlights the compound's potential in cancer therapy (Srikanth et al., 2016).
Analytical Chemistry Applications
- Colorimetric and Fluorescence Sensing : The compound has been studied for its potential in developing pH sensors. A Schiff-base molecule derived from quinoline demonstrates ratiometric fluorescent chemosensor capabilities, useful in various analytical chemistry applications (Halder et al., 2018).
Propiedades
IUPAC Name |
[6-chloro-4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S2/c1-13-2-4-15(11-18(13)23)30(27,28)20-16-10-14(22)3-5-19(16)24-12-17(20)21(26)25-6-8-29-9-7-25/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKANEYMQTULDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2356100.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)
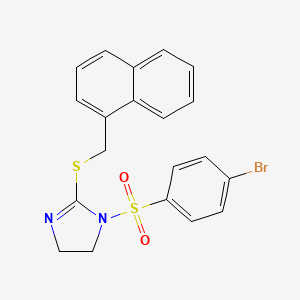
![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)
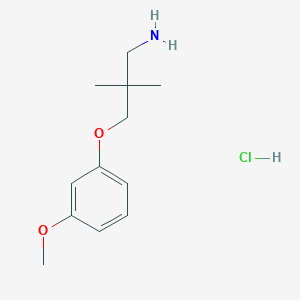
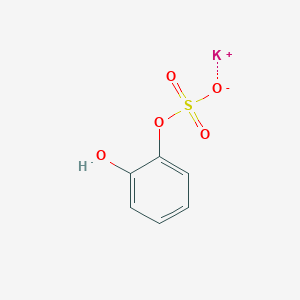
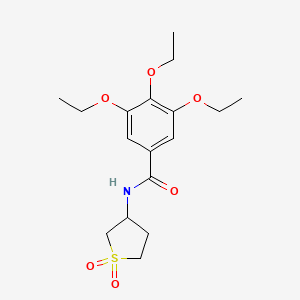
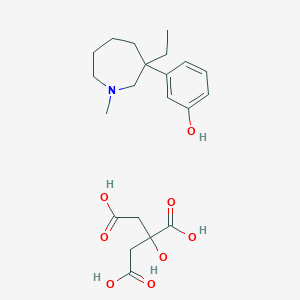
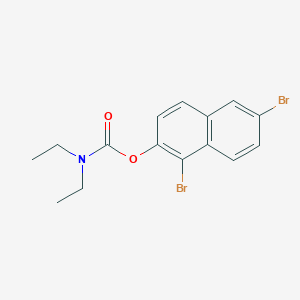
![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)
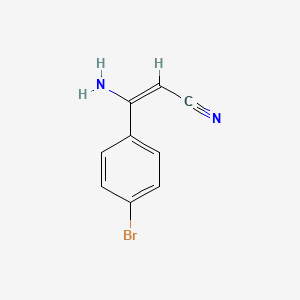
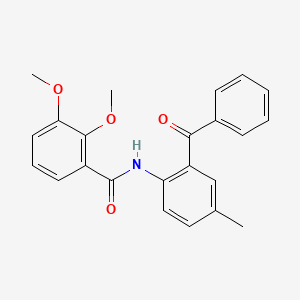
![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)
